
Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate: is an ester compound formed from the reaction between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate typically involves the esterification reaction between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols can replace the ester group, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under mild to moderate temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of esters on biological systems. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the pharmaceutical industry, particularly in the formulation of new medications. Its ester functional group can be modified to enhance drug delivery and efficacy.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and other scented products.
Wirkmechanismus
The mechanism of action of Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in the presence of enzymes, leading to the release of butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol. These products can then interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl isobutyrate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate is unique due to its specific ester linkage between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol This specific structure imparts distinct chemical and physical properties, making it valuable in various applications
Eigenschaften
CAS-Nummer |
166521-08-0 |
|---|---|
Molekularformel |
C24H38O4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
bis(3,7-dimethylocta-2,6-dienyl) butanedioate |
InChI |
InChI=1S/C24H38O4/c1-19(2)9-7-11-21(5)15-17-27-23(25)13-14-24(26)28-18-16-22(6)12-8-10-20(3)4/h9-10,15-16H,7-8,11-14,17-18H2,1-6H3 |
InChI-Schlüssel |
WCOGJMOUNVGCLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC(=O)CCC(=O)OCC=C(C)CCC=C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
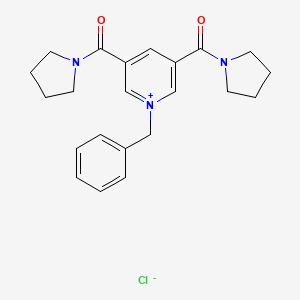
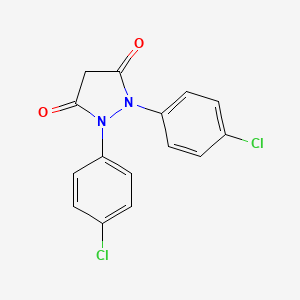
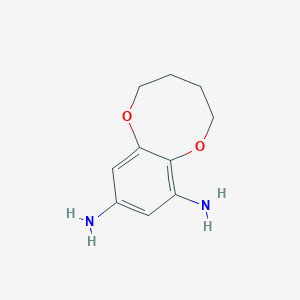

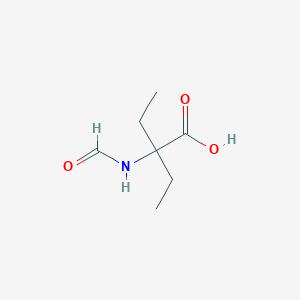


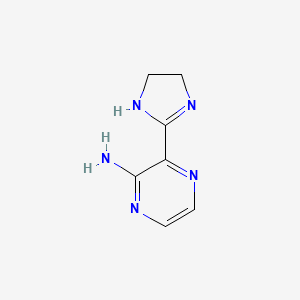
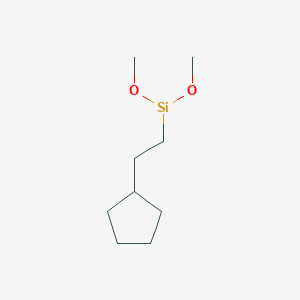
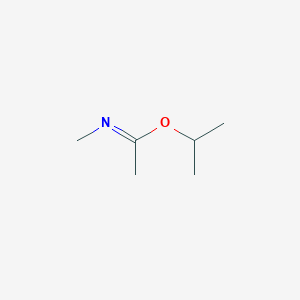
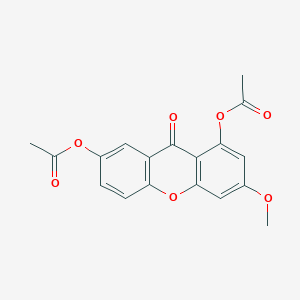

phosphanium perchlorate](/img/structure/B14270729.png)
